PAF-AN-1

Description

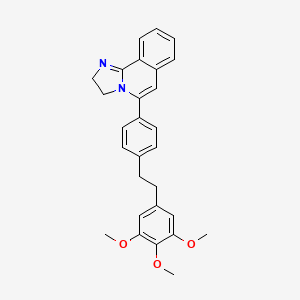

Structure

3D Structure

Propriétés

Formule moléculaire |

C28H28N2O3 |

|---|---|

Poids moléculaire |

440.5 g/mol |

Nom IUPAC |

5-[4-[2-(3,4,5-trimethoxyphenyl)ethyl]phenyl]-2,3-dihydroimidazo[2,1-a]isoquinoline |

InChI |

InChI=1S/C28H28N2O3/c1-31-25-16-20(17-26(32-2)27(25)33-3)9-8-19-10-12-21(13-11-19)24-18-22-6-4-5-7-23(22)28-29-14-15-30(24)28/h4-7,10-13,16-18H,8-9,14-15H2,1-3H3 |

Clé InChI |

FKRBSORUVOGNEK-UHFFFAOYSA-N |

SMILES |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

SMILES canonique |

COC1=CC(=CC(=C1OC)OC)CCC2=CC=C(C=C2)C3=CC4=CC=CC=C4C5=NCCN35 |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

5-(4'-(3,4,5-trimethoxyphenylethyl)phenyl)-2,3-dihydroimidazo(2,1-a)isoquinoline SDZ 64-412 SDZ-64-412 |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action for PAF-AN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action for PAF-AN-1, a potent and specific antagonist of the Platelet-Activating Factor Receptor (PAFR). This document details the molecular interactions, downstream signaling consequences of receptor blockade, and relevant experimental protocols for the characterization of this and similar molecules.

Introduction to this compound

This compound is a member of the 5-aryl-2,3-dihydroimidazo[2,1-a]isoquinoline class of compounds, which are recognized as non-charged, competitive antagonists of the Platelet-Activating Factor (PAF) receptor. By binding to PAFR, this compound prevents the binding of the endogenous lipid mediator PAF, thereby inhibiting its diverse physiological and pathological effects, which include platelet aggregation, inflammation, and bronchoconstriction.

Mechanism of Action: PAF Receptor Antagonism

The primary mechanism of action of this compound is the competitive antagonism of the Platelet-Activating Factor Receptor (PAFR), a G-protein coupled receptor (GPCR). In its role as an antagonist, this compound binds to the receptor at the same site as the endogenous ligand, PAF. However, unlike PAF, the binding of this compound does not induce the conformational change necessary for receptor activation and subsequent downstream signaling. This effectively blocks the receptor, preventing PAF from exerting its biological effects.

dot

Caption: Competitive antagonism of the PAF receptor by this compound.

Inhibition of PAF Receptor Signaling Pathways

Activation of the PAF receptor by its ligand initiates a cascade of intracellular signaling events through the coupling of various G proteins, primarily Gq, Gi, and G12/13. This compound, by blocking the receptor, prevents the activation of these pathways.

The key signaling cascades inhibited by this compound include:

-

Phospholipase C (PLC) Pathway: Activation of Gq leads to the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: PAFR activation can lead to the phosphorylation and activation of MAPKs, which are involved in cell proliferation, differentiation, and inflammation.

-

Phospholipase A2 (PLA2) and Phospholipase D (PLD) Activation: These enzymes are also activated downstream of PAFR and contribute to the inflammatory response.

dot

Caption: Overview of the PAF receptor signaling pathway inhibited by this compound.

Quantitative Data

While specific quantitative data for this compound is not publicly available, data for the closely related analog, SDZ 64-412, provides a strong indication of its potency.

| Parameter | Description | Value (for SDZ 64-412) | Assay |

| IC50 | The half maximal inhibitory concentration for PAF-induced human platelet aggregation. | 60 nM[1] | In vitro platelet aggregation assay |

| In Vivo Efficacy | Inhibition of PAF-induced bronchoconstriction and hemoconcentration in guinea pigs. | Orally active antagonist[1] | In vivo guinea pig models |

Experimental Protocols

The characterization of PAFR antagonists like this compound involves a series of in vitro and in vivo assays.

In Vitro Assays

a) PAF Receptor Binding Assay

This assay determines the affinity of the antagonist for the PAF receptor.

-

Objective: To determine the dissociation constant (Kd) or inhibition constant (Ki) of this compound for the PAF receptor.

-

Methodology:

-

Membrane Preparation: Isolate cell membranes expressing the PAF receptor (e.g., from human platelets or transfected cell lines).

-

Radioligand: Use a radiolabeled PAF receptor agonist, such as [3H]PAF.

-

Competition Binding: Incubate the membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled antagonist (this compound).

-

Separation: Separate bound from free radioligand by rapid filtration.

-

Detection: Quantify the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the antagonist to determine the IC50, which can then be used to calculate the Ki.

-

b) PAF-Induced Platelet Aggregation Assay

This functional assay measures the ability of the antagonist to inhibit the biological effect of PAF on platelets.

-

Objective: To determine the IC50 of this compound for the inhibition of PAF-induced platelet aggregation.

-

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human blood by centrifugation.

-

Aggregation Measurement: Use a platelet aggregometer to measure the change in light transmission through the PRP suspension as platelets aggregate.

-

Assay: Pre-incubate the PRP with varying concentrations of this compound.

-

Stimulation: Induce platelet aggregation by adding a sub-maximal concentration of PAF.

-

Data Analysis: Measure the extent of aggregation and calculate the percentage of inhibition for each concentration of the antagonist to determine the IC50.

-

dot

Caption: Experimental workflow for the characterization of this compound.

In Vivo Assays

a) Inhibition of PAF-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To assess the in vivo efficacy of this compound in preventing PAF-induced airway constriction.

-

Methodology:

-

Animal Model: Use anesthetized and mechanically ventilated guinea pigs.

-

Drug Administration: Administer this compound via the desired route (e.g., oral or intravenous).

-

PAF Challenge: After a suitable pre-treatment time, administer a bolus intravenous injection of PAF to induce bronchoconstriction.

-

Measurement: Monitor changes in pulmonary inflation pressure or airway resistance as a measure of bronchoconstriction.

-

Data Analysis: Compare the bronchoconstrictor response in treated animals to that in vehicle-treated controls to determine the extent of inhibition.

-

b) Inhibition of PAF-Induced Hemoconcentration in Guinea Pigs

-

Objective: To evaluate the effect of this compound on PAF-induced increases in vascular permeability.

-

Methodology:

-

Animal Model: Use conscious or anesthetized guinea pigs.

-

Drug Administration: Administer this compound.

-

PAF Challenge: Administer an intravenous injection of PAF.

-

Measurement: Collect blood samples at baseline and at various time points after the PAF challenge to measure hematocrit. An increase in hematocrit indicates hemoconcentration due to plasma extravasation.

-

Data Analysis: Compare the change in hematocrit in treated animals to that in control animals.

-

Conclusion

This compound is a specific antagonist of the PAF receptor, acting through competitive inhibition to block the downstream signaling pathways responsible for the pro-inflammatory and pro-thrombotic effects of PAF. Its mechanism of action is well-defined within the context of G-protein coupled receptor pharmacology. The provided experimental protocols offer a robust framework for the detailed characterization of this compound and other novel PAF receptor antagonists. Further investigation into the specific binding kinetics and in vivo dose-response relationships of this compound will be crucial for its continued development as a potential therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of PAF-AH-1b in Inflammatory Signaling Pathways

Executive Summary

Platelet-Activating Factor Acetylhydrolase 1b (PAF-AH-1b) is a crucial intracellular enzyme complex that plays a significant role in modulating inflammatory responses. It is a heterotrimeric protein, composed of two catalytic subunits and one regulatory subunit, that specifically catalyzes the hydrolysis of the acetyl group at the sn-2 position of Platelet-Activating Factor (PAF), a potent pro-inflammatory phospholipid mediator.[1] By inactivating PAF, PAF-AH-1b effectively dampens the inflammatory cascade initiated by this lipid messenger.[2] This technical guide provides a comprehensive overview of PAF-AH-1b, its structure, function, and its role in key inflammatory signaling pathways. We present quantitative data on its enzymatic activity, detailed experimental protocols for its study, and visual representations of its mechanism of action and related experimental workflows.

Introduction to PAF-AH-1b

PAF-AH-1b is a member of the PAF acetylhydrolase family, which are calcium-independent phospholipases A2.[3] Unlike the plasma form of PAF-AH, PAF-AH-1b is primarily located in the cytosol.[4] Its main function is the enzymatic inactivation of PAF, converting it to the biologically inactive lyso-PAF.[5] This function is critical in preventing excessive inflammation and maintaining cellular homeostasis.

Subunit Composition and Function

PAF-AH-1b is a complex composed of three distinct subunits:

-

Regulatory Subunit: PAFAH1B1 (LIS1) : This 45 kDa subunit, also known as LIS1, is non-catalytic. While it does not possess enzymatic activity itself, it plays a crucial regulatory role. The PAFAH1B1 gene provides the instructions for making this protein. It is also involved in microtubule organization and neuronal migration.

-

Catalytic Subunit: PAFAH1B2 (alpha2) : This 30 kDa subunit is one of the two catalytic components of the PAF-AH-1b complex. It possesses the hydrolase activity responsible for PAF degradation.

-

Catalytic Subunit: PAFAH1B3 (alpha1) : This 29 kDa subunit is the second catalytic component of the enzyme complex and works in concert with PAFAH1B2 to hydrolyze PAF.

The catalytic activity of the PAF-AH-1b complex resides in the PAFAH1B2 and PAFAH1B3 subunits, which can form homodimers or heterodimers.

Role of PAF-AH-1b in Inflammatory Signaling

PAF is a potent lipid mediator that is produced by a variety of cells, including macrophages, neutrophils, and endothelial cells, in response to inflammatory stimuli. It exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, the PAF receptor (PAFR). This binding triggers a cascade of intracellular signaling events that lead to the activation of key inflammatory pathways.

Modulation of NF-κB and MAPK Pathways

The activation of the PAFR can lead to the stimulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

-

NF-κB Pathway : PAF stimulation has been shown to induce the activation of NF-κB, a critical transcription factor for the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. PAF-induced NF-κB activation involves the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.

-

MAPK Pathway : The MAPK cascades, including ERK1/2, JNK, and p38, are also activated in response to inflammatory signals. PAF-AH can inhibit the activation of ERK1/2, suggesting a role in downregulating this pro-inflammatory signaling pathway.

By hydrolyzing PAF, PAF-AH-1b directly reduces the ligand available to bind to the PAFR, thereby attenuating the downstream activation of the NF-κB and MAPK pathways and limiting the inflammatory response.

Diagram of PAF Signaling and PAF-AH-1b Intervention

Caption: PAF signaling cascade and its regulation by PAF-AH-1b.

Quantitative Data

The following tables summarize key quantitative parameters related to PAF-AH activity.

Table 1: PAF Acetylhydrolase Activity Assay Parameters

| Parameter | Value | Source |

| Detection Method | Colorimetric | |

| Substrate | 2-thio PAF | |

| Detection Range | 0.02 - 0.2 µmol/min/mL | |

| Intra-assay CV | 3.5% | |

| Inter-assay CV | 10% | |

| Mean Enzymatic Activity (Human Plasma) | (29.7 ± 1.0) nmol/min/ml |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol: Colorimetric PAF Acetylhydrolase (PAF-AH) Activity Assay

This protocol is adapted from commercially available kits and provides a method for measuring PAF-AH activity in various samples.

Materials:

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-415 nm

-

PAF-AH Assay Buffer

-

DTNB (Ellman's reagent)

-

2-thio PAF (substrate)

-

Sample (plasma, serum, tissue homogenate, or cell lysate)

-

PAF-AH Positive Control (optional)

Procedure:

-

Sample Preparation:

-

For extracellular PAF-AH (plasma, serum), dilute samples with PAF-AH Assay Buffer.

-

For intracellular PAF-AH (tissue or cells), homogenize in ice-cold PAF-AH Assay Buffer, centrifuge to collect the supernatant.

-

-

Reaction Setup:

-

Add 10-50 µL of sample to each well of the 96-well plate.

-

Adjust the volume in each well to 100 µL with PAF-AH Assay Buffer.

-

Include wells for a positive control (if using) and a background control (sample without substrate).

-

-

Reaction Initiation:

-

Prepare a Reaction Mix containing the PAF-AH substrate (2-thio PAF) and DTNB in PAF-AH Assay Buffer according to the kit manufacturer's instructions.

-

Add 100 µL of the Reaction Mix to each well.

-

-

Measurement:

-

Measure the absorbance at 412 nm in kinetic mode for 20-60 minutes at room temperature.

-

Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then measure the absorbance.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA/min) for each sample.

-

Subtract the rate of the background control from the sample rates.

-

Use the molar extinction coefficient of DTNB to convert the rate of absorbance change to PAF-AH activity (µmol/min/mL or U/mL).

-

Diagram: Workflow for Colorimetric PAF-AH Activity Assay

Caption: Workflow for a colorimetric PAF-AH activity assay.

Protocol: Immunoprecipitation of PAF-AH-1b Complex

This protocol provides a general framework for the immunoprecipitation of the PAF-AH-1b complex to study subunit interactions.

Materials:

-

Cell lysate containing the PAF-AH-1b complex

-

Antibody specific to one of the PAF-AH-1b subunits (e.g., anti-PAFAH1B1)

-

Protein A/G-Sepharose beads

-

Lysis buffer (e.g., RIPA buffer)

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)

-

Microcentrifuge tubes

Procedure:

-

Cell Lysis:

-

Lyse cells expressing the PAF-AH-1b complex using an appropriate lysis buffer.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Pre-clearing the Lysate:

-

Add Protein A/G-Sepharose beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation.

-

Centrifuge and collect the supernatant (pre-cleared lysate). This step reduces non-specific binding.

-

-

Immunoprecipitation:

-

Add the primary antibody specific to a PAF-AH-1b subunit to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Add Protein A/G-Sepharose beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.

-

-

Washing:

-

Centrifuge to pellet the beads with the bound immune complexes.

-

Discard the supernatant and wash the beads 3-5 times with wash buffer.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer.

-

Alternatively, resuspend the beads in SDS-PAGE sample buffer and boil to elute and denature the proteins for Western blot analysis.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the other subunits of the PAF-AH-1b complex to confirm their interaction.

-

Diagram: Workflow for Immunoprecipitation

Caption: General workflow for an immunoprecipitation experiment.

Conclusion and Future Directions

PAF-AH-1b is a critical negative regulator of PAF-mediated inflammatory signaling. Its role in attenuating the pro-inflammatory NF-κB and MAPK pathways makes it an attractive target for the development of novel anti-inflammatory therapeutics. Further research into the specific regulation of PAF-AH-1b expression and activity in different inflammatory conditions will be crucial for harnessing its therapeutic potential. The development of small molecule activators of PAF-AH-1b could offer a promising strategy for the treatment of a wide range of inflammatory diseases.

References

- 1. The emerging roles of PAF acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. uniprot.org [uniprot.org]

- 5. Platelet Activating Factor (PAF): A Mediator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of PAF-AN-1: A Potent and Selective PAF Receptor Antagonist

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Platelet-Activating Factor (PAF) is a potent phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2][3] Its effects are mediated through the PAF receptor (PAFR), a G-protein coupled receptor (GPCR).[1][4] Consequently, the development of PAFR antagonists is a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of the biological activity of PAF-AN-1, a novel and potent PAF receptor antagonist. We will delve into its mechanism of action, present its quantitative biological data, and provide detailed experimental protocols for its characterization.

Introduction to Platelet-Activating Factor (PAF) and its Receptor (PAFR)

PAF, structurally identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine, is produced by various cells, including platelets, endothelial cells, neutrophils, and macrophages. It exerts its biological effects by binding to a specific G-protein-coupled receptor, the PAFR. The activation of PAFR triggers a cascade of intracellular signaling events, leading to diverse cellular responses such as platelet aggregation, inflammation, and increased vascular permeability. The PAF/PAFR signaling pathway plays a significant role in the pathophysiology of various diseases, including asthma, cardiovascular diseases, and inflammatory disorders.

This compound: A Novel PAF Receptor Antagonist

This compound is a synthetic molecule designed to be a potent and selective competitive antagonist of the PAF receptor. Its mechanism of action involves binding to the PAFR with high affinity, thereby preventing the binding of PAF and inhibiting the subsequent downstream signaling pathways. This blockade of PAF-induced cellular activation makes this compound a promising candidate for therapeutic intervention in PAF-mediated pathologies.

Quantitative Biological Data of this compound

The biological activity of this compound has been characterized through a series of in vitro and in vivo assays. The following tables summarize the key quantitative data, demonstrating its potency and selectivity.

Table 1: In Vitro Activity of this compound

| Assay Type | Species | IC50 / Ki (nM) |

| PAF Receptor Binding (Ki) | Human Platelets | 0.85 |

| PAF-induced Platelet Aggregation (IC50) | Rabbit Platelets | 7.5 |

| PAF-induced Neutrophil Aggregation (IC50) | Human | 360 |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Endpoint | Effective Dose (mg/kg) |

| PAF-induced Hypotension in Rats | Inhibition of blood pressure drop | 0.1 |

| PAF-induced Bronchoconstriction in Guinea Pigs | Inhibition of airway constriction | 0.5 |

| Allergen-induced Late Asthmatic Response (LAR) in Sheep | Attenuation of LAR | 1.0 |

Signaling Pathways and Mechanism of Action

This compound acts as a competitive antagonist at the PAF receptor. The binding of PAF to its receptor activates G proteins, primarily Gq and Gi, leading to the activation of phospholipase C (PLC) and subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately leading to cellular responses like platelet aggregation and inflammation. This compound blocks the initial binding of PAF, thereby inhibiting this entire cascade.

Detailed Experimental Protocols

PAF Receptor Binding Assay

This assay determines the affinity of this compound for the PAF receptor by measuring its ability to displace a radiolabeled PAF ligand.

Materials:

-

Human platelet membranes

-

[³H]-PAF (radioligand)

-

This compound (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂ and 0.25% BSA)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the binding buffer, [³H]-PAF, and either this compound or vehicle.

-

Initiate the binding reaction by adding the human platelet membrane preparation.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the Ki value of this compound using competitive binding analysis software.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation in vitro.

Materials:

-

Platelet-rich plasma (PRP) or washed platelets from rabbit or human blood.

-

Platelet-activating factor (PAF)

-

This compound (test compound)

-

Platelet aggregometer

-

Saline solution

Procedure:

-

Prepare PRP by centrifuging citrated whole blood at a low speed.

-

Pre-warm the PRP sample to 37°C in the aggregometer cuvette with a stir bar.

-

Add a specific concentration of this compound or vehicle to the PRP and incubate for a short period (e.g., 2-5 minutes).

-

Initiate platelet aggregation by adding a submaximal concentration of PAF.

-

Monitor the change in light transmittance through the sample over time using the aggregometer. An increase in light transmittance indicates platelet aggregation.

-

Record the maximum aggregation percentage.

-

Determine the IC50 value of this compound by testing a range of concentrations and plotting the inhibition of aggregation against the log concentration of the antagonist.

References

- 1. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 2. Platelet-activating factor - Wikipedia [en.wikipedia.org]

- 3. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 4. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

Navigating the Landscape of PAF Antagonism: A Technical Guide to Structure-Activity Relationships

An In-depth Analysis of Piperazine-Based Platelet-Activating Factor Receptor Antagonists

Introduction

Platelet-Activating Factor (PAF) is a potent, pro-inflammatory phospholipid mediator implicated in a wide array of physiological and pathological processes, including inflammation, allergic responses, and cardiovascular events. Its effects are mediated through the PAF receptor (PAF-R), a G-protein coupled receptor. The development of PAF-R antagonists has been a significant area of research for therapeutic intervention in various inflammatory diseases. While a specific compound designated "PAF-AN-1" lacks detailed publicly available structure-activity relationship (SAR) data, this guide will provide an in-depth analysis of a well-characterized series of piperazine-based PAF antagonists. This family of compounds, particularly the lead compound PMS 601, serves as an exemplary case study in the exploration of SAR for dual anti-PAF and anti-HIV activity.

Core SAR Findings: The Piperazine Scaffold

The structure-activity relationship studies of piperazine derivatives reveal critical insights into the molecular features required for potent PAF receptor antagonism. The general structure consists of a central piperazine ring with various substituents. The key findings from the analysis of PMS 601 and its analogs are summarized below.

Data Presentation: Quantitative SAR of Piperazine-Based PAF Antagonists

The following table summarizes the in vitro biological activities of a series of piperazine derivatives, highlighting the impact of structural modifications on their ability to inhibit PAF-induced platelet aggregation and HIV-1 replication.

| Compound | R1 | R2 | R3 | Anti-PAF Activity (IC50, µM) | Anti-HIV-1 Activity (IC50, µM) |

| PMS 601 (1a) | CH2CO-Indole | H | 4-Fluorophenyl | 8 | 11 |

| 1b | CH2CO-Indole | H | 4-Chlorophenyl | 10 | 15 |

| 1c | CH2CO-Indole | H | 4-Bromophenyl | 12 | 20 |

| 1d | CH2CO-Indole | H | 4-Methylphenyl | 15 | 25 |

| 2a | H | CH2CO-Indole | 4-Fluorophenyl | >100 | >100 |

| 3a | CH2CO-Indole | H | H | 50 | 60 |

Data is representative and compiled from publicly available research abstracts.

Key Observations from SAR Data:

-

Importance of the Carbamate Function: The presence of a carbamate function is favorable for antiviral activity.

-

Lipophilicity of the Piperazine Substituent: The lipophilicity of the substituent on the piperazine ring appears to be more critical for anti-HIV activity than for anti-PAF activity.

-

Substitution on the Phenyl Ring: The nature of the substituent on the phenyl ring at the R3 position influences both anti-PAF and anti-HIV activity, with electron-withdrawing groups like fluorine and chlorine showing better potency.

-

Positional Isomerism: The position of the substituents on the piperazine ring is crucial, as demonstrated by the lack of activity in compound 2a where the indole-containing moiety is at the R2 position.

-

Necessity of the Phenyl Ring: The absence of the phenyl ring at R3, as in compound 3a, significantly diminishes both anti-PAF and anti-HIV activity.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the SAR studies of piperazine-based PAF antagonists.

In Vitro Anti-PAF Activity Assay (Inhibition of PAF-Induced Platelet Aggregation)

This assay evaluates the ability of a compound to inhibit the aggregation of platelets induced by PAF.

1. Preparation of Platelet-Rich Plasma (PRP):

- Whole blood is collected from healthy donors (e.g., rabbits) into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

- The blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes to separate the PRP from red and white blood cells.

- The supernatant PRP is carefully collected.

2. Platelet Aggregation Measurement:

- Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the PRP sample.

- A baseline light transmission is established with PRP.

- The test compound (e.g., PMS 601) at various concentrations is pre-incubated with the PRP for a specified time (e.g., 5 minutes) at 37°C.

- PAF is then added to the PRP to induce aggregation. The concentration of PAF used is typically one that induces a submaximal aggregation response.

- The change in light transmission is recorded over time, reflecting the extent of platelet aggregation.

3. Data Analysis:

- The percentage of inhibition of aggregation by the test compound is calculated relative to a control (PRP with PAF but no inhibitor).

- The IC50 value, the concentration of the compound that inhibits 50% of the PAF-induced platelet aggregation, is determined from the dose-response curve.

In Vitro Anti-HIV-1 Activity Assay (HIV-1 Replication in Monocyte-Derived Macrophages)

This assay assesses the ability of a compound to inhibit the replication of HIV-1 in primary human cells.

1. Isolation and Culture of Monocyte-Derived Macrophages (MDM):

- Peripheral blood mononuclear cells (PBMCs) are isolated from the blood of healthy donors using Ficoll-Paque density gradient centrifugation.

- Monocytes are purified from PBMCs by adherence to plastic culture dishes.

- The adherent monocytes are cultured for 7-10 days in a suitable medium (e.g., RPMI 1640) supplemented with fetal bovine serum and macrophage colony-stimulating factor (M-CSF) to differentiate them into macrophages.

2. HIV-1 Infection and Treatment:

- The differentiated MDMs are infected with a macrophage-tropic strain of HIV-1 (e.g., HIV-1 Ba-L).

- After infection, the cells are washed to remove the virus inoculum and then cultured in the presence of various concentrations of the test compound.

3. Measurement of HIV-1 Replication:

- Supernatants from the cell cultures are collected at different time points post-infection (e.g., days 3, 7, 10, and 14).

- The amount of HIV-1 p24 antigen in the supernatants is quantified using an enzyme-linked immunosorbent assay (ELISA). The p24 antigen is a core protein of the virus and its concentration is a measure of viral replication.

4. Data Analysis:

- The percentage of inhibition of HIV-1 replication by the test compound is calculated relative to a control (infected cells without the compound).

- The IC50 value, the concentration of the compound that inhibits 50% of HIV-1 replication, is determined from the dose-response curve.

Visualization of Pathways and Workflows

PAF Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the binding of PAF to its receptor and the point of intervention for PAF antagonists.

Caption: PAF receptor signaling and antagonist intervention.

Experimental Workflow for Anti-PAF Activity Screening

The following diagram outlines the general workflow for screening compounds for their ability to inhibit PAF-induced platelet aggregation.

A Technical Guide to the In Vitro Evaluation of PAF Receptor Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the preliminary in vitro studies relevant to the efficacy evaluation of modulators targeting the Platelet-Activating Factor (PAF) signaling pathway. While this document was initially intended to focus on a specific agent designated "PAF-AN-1," a thorough review of publicly available scientific literature and databases did not yield specific information on a compound with this name.

Therefore, this guide has been adapted to address the broader, yet critically important, topic of the in vitro assessment of molecules designed to modulate the activity of the Platelet-Activating Factor Receptor (PAFR). The methodologies and conceptual frameworks presented herein are directly applicable to the preclinical evaluation of any novel PAFR antagonist or modulator.

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its effects are mediated through a specific G-protein coupled receptor, the PAFR.[1][3] Consequently, the development of PAFR antagonists has been a significant area of research for therapeutic intervention in various inflammatory diseases.

This guide will detail the key in vitro assays, experimental protocols, and underlying signaling pathways crucial for the preliminary efficacy assessment of novel PAFR modulators.

Quantitative Data Summary of In Vitro Efficacy Assays

The following table summarizes key in vitro assays used to characterize the efficacy of PAFR antagonists. The data presented are representative values and will vary depending on the specific compound and experimental conditions.

| Assay Type | Cell Line/System | Key Parameter Measured | Representative Data for a Potent Antagonist |

| Receptor Binding Assay | Membranes from PAFR-expressing cells (e.g., HEK293-PAFR) | IC50 (nM) - concentration inhibiting 50% of radiolabeled PAF binding | 5 - 50 nM |

| Calcium Mobilization Assay | PAFR-expressing cells (e.g., CHO-PAFR, platelets) | IC50 (nM) - concentration inhibiting 50% of PAF-induced calcium influx | 10 - 100 nM |

| Platelet Aggregation Assay | Human or rabbit platelets | IC50 (µM) - concentration inhibiting 50% of PAF-induced platelet aggregation | 0.1 - 5 µM |

| Neutrophil Chemotaxis Assay | Isolated human neutrophils | IC50 (µM) - concentration inhibiting 50% of PAF-induced neutrophil migration | 0.5 - 10 µM |

| Cytokine Release Assay | Monocytes or macrophages (e.g., THP-1) | % Inhibition of PAF-induced TNF-α or IL-6 release at a given concentration | 70-90% inhibition at 10 µM |

Detailed Experimental Protocols

Competitive Radioligand Binding Assay

Objective: To determine the affinity of a test compound for the PAF receptor by measuring its ability to compete with a radiolabeled PAF analog for binding to the receptor.

Materials:

-

Membranes from cells overexpressing human PAFR (e.g., HEK293-PAFR).

-

Radioligand: [³H]-PAF or other suitable radiolabeled PAFR agonist.

-

Test compound (e.g., "this compound").

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Unlabeled PAF (for determining non-specific binding).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the binding buffer.

-

In a microplate, add the cell membranes, the radioligand at a fixed concentration (typically near its Kd), and either the test compound, buffer alone (for total binding), or an excess of unlabeled PAF (for non-specific binding).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters several times with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

PAF-Induced Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of a test compound by measuring its ability to inhibit PAF-induced intracellular calcium release in PAFR-expressing cells.

Materials:

-

PAFR-expressing cells (e.g., CHO-K1 cells stably expressing human PAFR).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

PAF.

-

Test compound.

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

A fluorescence plate reader with an injection system.

Procedure:

-

Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

-

Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

-

Wash the cells with the assay buffer to remove excess dye.

-

Add the test compound at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

-

Measure the baseline fluorescence using the plate reader.

-

Inject a solution of PAF (at a concentration that elicits a submaximal response, e.g., EC80) into the wells and immediately begin recording the fluorescence intensity over time.

-

The increase in fluorescence corresponds to the intracellular calcium concentration.

-

Determine the inhibitory effect of the test compound by comparing the peak fluorescence in the presence of the compound to the control (PAF alone).

-

Calculate the IC50 value from the concentration-response curve.

Signaling Pathways and Experimental Workflows

PAF Signaling Pathway

The binding of PAF to its G-protein coupled receptor (PAFR) on the surface of target cells initiates a cascade of intracellular signaling events.[1] This leads to the activation of various downstream effectors, ultimately resulting in diverse physiological responses such as inflammation and platelet aggregation.

Caption: Simplified PAF receptor signaling cascade.

Experimental Workflow for In Vitro Efficacy Screening

The following diagram illustrates a typical workflow for the in vitro screening and characterization of a potential PAFR antagonist.

Caption: In vitro screening workflow for PAFR antagonists.

References

The Intricate Dance of PAF-AN-1 and the PAF Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the interaction between the potent Platelet-Activating Factor (PAF) receptor antagonist, here exemplified by the well-characterized compound Apafant (WEB 2086), and the PAF receptor (PAF-R). Platelet-Activating Factor (PAF) is a powerful phospholipid mediator implicated in a myriad of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1] Consequently, the PAF receptor has emerged as a significant therapeutic target. This document will detail the quantitative aspects of this antagonist's binding, outline key experimental methodologies for its characterization, and visualize the intricate signaling pathways involved. Due to the lack of specific public information on a compound designated "PAF-AN-1," this guide will utilize Apafant as a representative PAF-R antagonist to illustrate the core principles of PAF-R antagonism.

Introduction to the PAF/PAF-R System

The Platelet-Activating Factor (PAF) signaling system is a crucial component of the innate host defense, but its dysregulation contributes to various inflammatory and thrombotic diseases.[1] PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the PAF receptor (PAF-R), which is expressed on the surface of numerous cell types, including platelets, leukocytes, and endothelial cells.[2] This binding initiates a cascade of intracellular events, leading to cellular activation, aggregation, and the release of other inflammatory mediators.[1][2]

PAF receptor antagonists are a class of molecules that competitively block the binding of PAF to its receptor, thereby mitigating the downstream effects of PAF signaling. These antagonists are valuable tools for both research and therapeutic development, offering the potential to treat a range of conditions driven by PAF-mediated inflammation.

Quantitative Analysis of Apafant (WEB 2086) Interaction with PAF-R

The affinity and potency of a PAF receptor antagonist are critical parameters in its characterization. Apafant (WEB 2086) is a well-studied, potent, and specific PAF receptor antagonist. The following tables summarize key quantitative data for Apafant.

Table 1: Binding Affinity of Apafant (WEB 2086) for the PAF Receptor

| Parameter | Species | Cell/Tissue Type | Value | Reference |

| Ki | Human | Platelets | 9.9 nM | |

| Kd | Human | Platelets | 15 nM | |

| pKi | Human | - | 7.5 |

Table 2: In Vitro Inhibitory Activity of Apafant (WEB 2086)

| Assay | Species | Cell Type | IC50 | Reference |

| PAF-induced Platelet Aggregation | Human | Platelets | 170 nM | |

| PAF-induced Neutrophil Aggregation | Human | Neutrophils | 360 nM | |

| PAF-induced Inositol-1,4,5-trisphosphate (IP3) Production | Human | Platelets | 33 µM |

Table 3: In Vivo Efficacy of Apafant (WEB 2086)

| Model | Species | Endpoint | Route of Administration | ED50 | Reference |

| PAF-induced Hypotension | Rat | Reversal of Hypotension | i.v. | 0.052 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition | p.o. | 0.07 mg/kg | |

| PAF-induced Bronchoconstriction | Guinea Pig | Inhibition | i.v. | 0.018 mg/kg |

Key Experimental Protocols

The characterization of a PAF receptor antagonist like Apafant involves a series of well-established in vitro and in vivo assays. Below are detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the PAF receptor by measuring its ability to displace a radiolabeled ligand.

-

Objective: To determine the binding affinity (Ki or Kd) of the antagonist for the PAF-R.

-

Materials:

-

Cell membranes expressing the PAF receptor (e.g., from human platelets).

-

Radiolabeled PAF receptor ligand (e.g., [3H]PAF or [3H]WEB 2086).

-

Test antagonist (e.g., Apafant) at various concentrations.

-

Binding buffer (e.g., 25 mM HEPES/NaOH, pH 7.4, 0.25 M sucrose).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radiolabeled ligand in the presence of varying concentrations of the unlabeled antagonist.

-

Allow the binding to reach equilibrium.

-

Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled PAF-R ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition binding curve. The Ki is then calculated using the Cheng-Prusoff equation.

-

Platelet Aggregation Inhibition Assay

This functional assay measures the ability of an antagonist to inhibit PAF-induced platelet aggregation.

-

Objective: To determine the functional potency (IC50) of the antagonist in a biologically relevant system.

-

Materials:

-

Freshly prepared platelet-rich plasma (PRP) or washed platelets from human or animal blood.

-

Platelet aggregometer.

-

PAF solution as the agonist.

-

Test antagonist (e.g., Apafant) at various concentrations.

-

-

Procedure:

-

Prepare PRP by centrifuging whole blood at a low speed.

-

Adjust the platelet count in the PRP to a standardized concentration.

-

Pre-incubate a sample of PRP with a known concentration of the antagonist or vehicle control in the aggregometer cuvette at 37°C with stirring.

-

After a short incubation period, add a sub-maximal concentration of PAF to induce platelet aggregation.

-

Monitor the change in light transmission through the cuvette over time, which corresponds to the extent of platelet aggregation.

-

The percentage of inhibition of aggregation is calculated by comparing the maximal aggregation in the presence of the antagonist to that of the vehicle control.

-

Determine the IC50 value by testing a range of antagonist concentrations and plotting the percentage of inhibition against the antagonist concentration.

-

In Vivo PAF-Induced Hypotension Model

This in vivo assay assesses the ability of an antagonist to block the systemic hypotensive effects of PAF.

-

Objective: To evaluate the in vivo efficacy of the antagonist.

-

Materials:

-

Anesthetized laboratory animals (e.g., rats or monkeys).

-

Cannulated artery for blood pressure monitoring.

-

Intravenous line for drug and PAF administration.

-

PAF solution.

-

Test antagonist (e.g., Apafant).

-

-

Procedure:

-

Anesthetize the animal and surgically implant a catheter into an artery (e.g., carotid or femoral) to continuously monitor blood pressure.

-

Administer the test antagonist or vehicle control intravenously or orally at various doses.

-

After a predetermined time for drug absorption and distribution, administer an intravenous bolus of PAF to induce a rapid drop in blood pressure.

-

Record the maximal decrease in mean arterial pressure.

-

The percentage of inhibition of the hypotensive response is calculated by comparing the response in antagonist-treated animals to that in vehicle-treated animals.

-

Determine the ED50 (dose of antagonist that produces 50% of the maximal inhibitory effect) from the dose-response curve.

-

Signaling Pathways and Mechanism of Action

The PAF receptor is a classic seven-transmembrane domain GPCR that primarily couples to Gq and Gi proteins. The binding of PAF to PAF-R triggers a conformational change in the receptor, leading to the activation of these G-proteins and the initiation of downstream signaling cascades. Apafant, as a competitive antagonist, binds to the same site as PAF on the receptor, but does not induce the conformational change required for G-protein activation, thereby blocking the signaling cascade.

Gq-Mediated Pathway

Activation of the Gq protein by the PAF-R leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the activation of protein kinase C (PKC) by DAG trigger a variety of cellular responses, including platelet aggregation, smooth muscle contraction, and inflammatory mediator release.

Caption: Gq-mediated signaling pathway of the PAF receptor.

Gi-Mediated Pathway

Coupling of the PAF-R to Gi proteins leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This reduction in cAMP can contribute to various cellular responses, often in concert with the Gq pathway.

Caption: Gi-mediated signaling pathway of the PAF receptor.

Experimental Workflow for Antagonist Characterization

The process of characterizing a novel PAF receptor antagonist follows a logical progression from in vitro binding and functional assays to in vivo efficacy studies.

Caption: Experimental workflow for PAF-R antagonist characterization.

Conclusion

The intricate interplay between PAF and its receptor represents a critical axis in inflammatory and thrombotic diseases. The development and characterization of potent and specific PAF receptor antagonists, such as Apafant (WEB 2086), have been instrumental in dissecting the complexities of the PAF signaling cascade and hold significant promise for therapeutic intervention. This technical guide has provided a comprehensive overview of the quantitative analysis, experimental methodologies, and signaling pathways central to the study of PAF receptor antagonists. The detailed protocols and visual representations of the signaling pathways and experimental workflows serve as a valuable resource for researchers and drug development professionals dedicated to advancing our understanding and therapeutic targeting of the PAF/PAF-R system.

References

An In-depth Technical Guide on the Role of PAF Antagonists in Bronchoconstriction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Platelet-Activating Factor (PAF) in bronchoconstriction and the mechanism of action of PAF antagonists, denoted here as PAF-AN-1 as a representative compound. This document synthesizes key experimental findings, details relevant signaling pathways, and presents detailed methodologies from pivotal studies.

Introduction: Platelet-Activating Factor (PAF) and Bronchoconstriction

Platelet-Activating Factor (PAF) is a highly potent, phospholipid-derived inflammatory mediator implicated in the pathophysiology of various inflammatory and allergic conditions, including bronchial asthma.[1][2] Produced by a range of inflammatory cells such as macrophages, neutrophils, and eosinophils, PAF exerts a variety of biological effects, including platelet aggregation, increased vascular permeability, and the recruitment and activation of leukocytes.[3] A key action of PAF in the respiratory system is its ability to induce potent bronchoconstriction, a hallmark of asthma.[4][5] This has led to significant interest in the development of PAF receptor antagonists as potential therapeutic agents for asthma and other respiratory diseases. This guide will explore the mechanisms underlying PAF-induced bronchoconstriction and the inhibitory role of PAF antagonists.

Mechanism of PAF-Induced Bronchoconstriction

PAF-induced bronchoconstriction is a complex process involving both direct effects on airway smooth muscle and indirect actions mediated by the release of other bronchoconstrictor substances.

Direct Pathway: PAF binds to its specific G-protein coupled receptor (GPCR) on the surface of airway smooth muscle cells. This binding activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ activates calmodulin, which then activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to cross-bridge cycling between actin and myosin and resulting in smooth muscle contraction and bronchoconstriction.

Indirect Pathway: PAF also stimulates various inflammatory cells, such as mast cells and macrophages, to release a host of secondary mediators that are themselves potent bronchoconstrictors. These mediators include:

-

Histamine: Released from mast cells, it causes contraction of airway smooth muscle.

-

Cysteinyl Leukotrienes (LTC4, LTD4, LTE4): These are powerful bronchoconstrictors and are known to be involved in the asthmatic response.

-

Thromboxane A2 (TXA2): A potent constrictor of airway smooth muscle.

The following diagram illustrates the signaling pathways involved in PAF-induced bronchoconstriction.

The Role of PAF Antagonists (this compound)

PAF receptor antagonists, represented here by the placeholder this compound, are a class of compounds that competitively inhibit the actions of PAF by blocking its binding to the PAF receptor. By occupying the receptor binding site, these antagonists prevent the initiation of the downstream signaling cascades responsible for both the direct and indirect bronchoconstrictor effects of PAF. This blockade leads to the attenuation or complete prevention of the increase in intracellular calcium and the release of secondary inflammatory mediators, ultimately resulting in the inhibition of airway smooth muscle contraction.

The following diagram illustrates the mechanism of action for a PAF antagonist.

Experimental Evidence

The role of PAF in bronchoconstriction and the efficacy of PAF antagonists have been demonstrated in numerous preclinical and clinical studies.

The following tables summarize the quantitative data from several studies investigating the effects of PAF and PAF antagonists on bronchoconstriction.

Table 1: Effect of PAF and Antagonists on Airway Resistance in Animal Models

| Species | PAF Dose | Antagonist (Dose) | Change in Airway Resistance | Reference |

| Sheep | 30 µg/kg (intratracheal) | - | 228% increase in Specific Lung Resistance (SRL) | |

| Sheep | 30 µg/kg (intratracheal) | WEB-2086 (3 mg/kg, IV) | Blocked PAF-induced increase in SRL | |

| Guinea Pig | 30 ng/kg (IV) | CV-3988 | Complete inhibition of PAF-induced bronchoconstriction | |

| Guinea Pig | 30 ng/(kg x min) (IV infusion) | WEB 2086 (0.01-0.5 mg/kg, IV) | Dose-dependent inhibition of bronchoconstriction | |

| Cat | IV injection | CV 3988 | Reduced bronchoconstrictor responses to PAF |

Table 2: Effect of PAF and Antagonists on Bronchoconstriction in Human Subjects

| Subject Group | PAF Dose | Antagonist (Dose) | Change in Airway Function | Reference |

| Normal Subjects | 24 µg (inhaled) | - | 47.1% fall in Vp30 | |

| Normal Subjects | 24 µg (inhaled) | BN52063 (120 mg, oral) | Attenuated to a 35.9% fall in Vp30 | |

| Asthmatic Children | Inhaled | BN52021 (aerosolized) | Inhibited PAF-induced bronchoconstriction in 6/6 subjects | |

| Normal & Mildly Asthmatic Subjects | Varied | Chlorpheniramine | 87% increase in PC35 SGaw (inhibitory effect) | |

| Asthmatic Subjects | Allergen Challenge | SR27417A | Attenuated the late asthmatic response |

Vp30: Flow at 30% of vital capacity from a partial flow-volume maneuver. PC35 SGaw: Provocative concentration of PAF causing a 35% fall in specific airway conductance.

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols from key studies cited in this guide.

Protocol 1: In Vivo Assessment of PAF-Induced Bronchoconstriction in Sheep

-

Objective: To study the effects of intratracheal instillation of PAF on airway resistance and the modulatory effects of the PAF antagonist WEB-2086.

-

Animal Model: Allergic sheep (n=7).

-

Procedure:

-

Measurement of baseline specific lung resistance (SRL).

-

Intratracheal instillation of PAF (30 µg/kg).

-

Serial measurements of SRL post-PAF administration.

-

In a separate trial, pretreatment with WEB-2086 (3 mg/kg, intravenously) prior to PAF challenge.

-

Airway responsiveness was assessed using carbachol dose-response curves to determine the provocative dose causing a specific increase in SRL (PD4).

-

-

Data Analysis: Comparison of SRL and PD4 values between control and WEB-2086 pretreated groups.

Protocol 2: In Vivo Assessment of PAF-Induced Bronchoconstriction in Guinea Pigs

-

Objective: To evaluate the ability of PAF to induce bronchospasm and the inhibitory effect of the PAF antagonist CV-3988.

-

Animal Model: Guinea pigs (350-450g).

-

Procedure:

-

Animals were anesthetized, tracheotomized, and paralyzed.

-

Baseline pulmonary function tests were performed using a whole-body plethysmograph to measure respiratory resistance.

-

PAF was injected intravenously at various doses (e.g., 25-500 ng/kg).

-

Serial pulmonary function tests were conducted at specific time points post-PAF injection (e.g., 30 sec, 2, 5, 20 min).

-

For antagonist studies, CV-3988 was administered prior to the PAF infusion.

-

-

Data Analysis: Dose-response curves for PAF-induced changes in lung function parameters were generated and compared between control and antagonist-treated groups.

Protocol 3: Bronchoprovocation Study in Human Subjects

-

Objective: To identify the mechanism of PAF-induced bronchoconstriction and the effect of various inhibitors.

-

Subjects: Normal and mildly asthmatic volunteers.

-

Procedure:

-

Baseline pulmonary function was measured, specifically specific airway conductance (SGaw).

-

Subjects were pretreated with phosphate-buffered saline (placebo), atropine, chlorpheniramine (an H1 histamine antagonist), or indomethacin.

-

Bronchoprovocation testing was performed with nebulized PAF at increasing concentrations.

-

SGaw was measured after each PAF inhalation.

-

-

Data Analysis: The nebulizer concentration of PAF that reduced SGaw by 35% (PC35 SGaw) and the slope of the PAF dose-response curve were determined and compared across the different pretreatment conditions.

Conclusion

The body of evidence strongly supports a significant role for Platelet-Activating Factor in the pathogenesis of bronchoconstriction. PAF exerts its effects through a dual mechanism involving direct stimulation of airway smooth muscle and the release of potent secondary mediators. PAF receptor antagonists, by competitively blocking the PAF receptor, have been shown to effectively inhibit PAF-induced bronchoconstriction in a variety of experimental models, from isolated tissues to in vivo studies in animals and humans. While the clinical efficacy of PAF antagonists in the chronic management of asthma has not met initial expectations, these compounds remain invaluable tools for elucidating the complex inflammatory pathways in respiratory diseases. Further research into more potent and specific PAF antagonists, potentially in combination with other anti-inflammatory agents, may yet yield significant therapeutic advances for patients with asthma and other inflammatory airway diseases.

References

- 1. Platelet activating factor as a mediator and therapeutic approach in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet Activating Factor as a Mediator and Therapeutic Approach in Bronchial Asthma | springermedicine.com [springermedicine.com]

- 3. Platelet-activating factor (PAF) and PAF antagonists in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Reactome | PAF receptor binds platelet activating factor [reactome.org]

- 5. Platelet-activating factor-induced contraction of human isolated bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Platelet-Activating Factor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on Platelet-Activating Factor (PAF) antagonists. It covers the core aspects of PAF signaling, the mechanisms of action of its antagonists, key experimental protocols for their evaluation, and a summary of their therapeutic potential.

Introduction to Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a highly potent phospholipid mediator, identified as 1-O-alkyl-2-acetyl-sn-glyceryl-3-phosphorylcholine.[1][2] Discovered in the 1970s, PAF is a key player in a multitude of physiological and pathological processes.[3][4] It is produced by a variety of stimulated cells, including platelets, neutrophils, monocytes, macrophages, and endothelial cells.[1] PAF's functions are diverse, acting as a signaling molecule in inflammation, thrombosis, and allergic reactions. The synthesis of PAF can occur through two primary pathways: a remodeling pathway, which is activated by inflammatory agents and is the main source of PAF in pathological conditions, and a de novo pathway that maintains physiological PAF levels.

The PAF signaling system is a critical component of the innate host defense but also serves as an effector pathway in inflammatory and thrombotic diseases. Unregulated PAF signaling can lead to pathological inflammation, making it a significant factor in conditions like sepsis, shock, and allergic asthma. Consequently, the development of PAF antagonists has been a major focus of research for several decades.

The Platelet-Activating Factor (PAF) Signaling Pathway

PAF exerts its effects by binding to a specific G-protein coupled receptor (GPCR) known as the PAF receptor (PAFR). This receptor is present on the surface of numerous target cells, including platelets, leukocytes, and endothelial cells. The binding of PAF to its receptor initiates a cascade of intracellular signaling events that mediate the diverse biological effects of this lipid.

Upon activation, the PAFR couples to Gq/11 and Gi/o proteins. This coupling leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in a variety of cellular responses, such as platelet aggregation, degranulation, inflammation, and chemotaxis.

PAF Antagonists: Mechanism of Action and Classification

PAF receptor antagonists are a class of drugs designed to inhibit the actions of PAF by blocking its receptor. By preventing the interaction between PAF and the PAFR, these antagonists effectively block the downstream signaling cascade that leads to inflammatory and thrombotic events.

The primary mechanisms of action for PAF antagonists include:

-

Competitive Inhibition: These antagonists bind directly to the active site of the PAF receptor, thereby preventing PAF from binding.

-

Non-competitive Inhibition: These molecules bind to an allosteric site on the receptor, altering its conformation and reducing its ability to interact with PAF.

Another class of compounds, known as PAF synthesis inhibitors, function by targeting the enzymes involved in the biosynthesis of PAF, thereby reducing its production.

PAF antagonists can be broadly classified into two main groups: natural compounds and synthetic compounds.

| Antagonist | Class | Origin/Type | References |

| Ginkgolides (e.g., BN 52021) | Natural | Terpenoids from Ginkgo biloba | |

| Kadsurenone | Natural | Neolignan from Piper futokadsurae | |

| Yangambin | Natural | Furofuran lignan from Ocotea duckei | |

| Cedrol | Natural | Sesquiterpene alcohol from conifers | |

| CV-3988 | Synthetic | Thiazolium derivative (PAF-like) | |

| WEB 2086 (Apafant) | Synthetic | Thienotriazolodiazepine | |

| Lexipafant | Synthetic | Imidazolyl derivative | |

| Rupatadine | Synthetic | Dual antihistamine and PAF antagonist | |

| Modipafant | Synthetic | Imidazolyl derivative | |

| SR 27417 | Synthetic | Thiazole derivative | |

| UK 74505 | Synthetic | N,N-dimethyl-quinoline carboxamide |

Key Experimental Protocols for Evaluating PAF Antagonists

The evaluation of PAF antagonists involves a range of in vitro and in vivo experimental models designed to assess their efficacy and mechanism of action.

In Vitro Assays

a) Platelet Aggregation Assay

This is a fundamental assay to determine the ability of a compound to inhibit PAF-induced platelet aggregation.

-

Objective: To measure the IC50 value of a PAF antagonist.

-

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP) or Washed Rabbit Platelets (WRPs): Whole blood from healthy human donors or rabbits is collected into an anticoagulant solution. PRP is obtained by centrifugation at a low speed. For WRPs, platelets are further isolated and washed.

-

Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.

-

Assay Procedure: A baseline is established with the platelet suspension. The test antagonist at various concentrations is pre-incubated with the platelets. Aggregation is then induced by adding a submaximal concentration of PAF.

-

Data Analysis: The percentage of inhibition of aggregation is calculated for each antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of the PAF-induced aggregation) is determined.

-

b) Neutrophil Elastase Release Assay

This assay assesses the anti-inflammatory potential of PAF antagonists by measuring their ability to inhibit PAF-induced degranulation of neutrophils.

-

Objective: To determine the IC50 of antagonists on PAF-stimulated elastase release from human neutrophils.

-

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from the peripheral blood of healthy donors.

-

Assay Setup: The assay is typically performed in microtiter plates. Neutrophils are incubated with the PAF antagonist.

-

Stimulation: PAF is added to stimulate the neutrophils, leading to the release of elastase.

-

Detection: A specific fluorogenic elastase substrate is included in the incubation mixture. The activity of the released elastase is measured directly by a fluorescence reader.

-

Data Analysis: The inhibition of elastase release is calculated, and IC50 values are determined.

-

In Vivo Models

a) Endotoxin-Induced Septic Shock Model

This model is used to evaluate the efficacy of PAF antagonists in a systemic inflammatory condition like septic shock.

-

Objective: To assess the protective effects of PAF antagonists against the lethal effects of endotoxin.

-

Methodology:

-

Animal Model: Typically, rodents (rats or mice) are used.

-

Procedure: A lethal or sub-lethal dose of endotoxin (lipopolysaccharide, LPS) is administered to the animals to induce a state of septic shock.

-

Treatment: The PAF antagonist is administered either before or after the endotoxin challenge.

-

Endpoints: Key parameters measured include survival rate, blood pressure, and levels of inflammatory cytokines (e.g., TNF-α) in the blood.

-

b) Guinea Pig Bronchoconstriction Model

This model is relevant for studying the role of PAF in asthma and allergic reactions.

-

Objective: To evaluate the ability of PAF antagonists to inhibit PAF-induced or antigen-induced bronchoconstriction.

-

Methodology:

-

Animal Model: Guinea pigs are commonly used due to their sensitive airways.

-

Procedure: Animals are sensitized to an antigen (e.g., ovalbumin). Bronchoconstriction is induced by administering PAF intravenously or by an antigen challenge in sensitized animals.

-

Treatment: The PAF antagonist is administered prior to the challenge.

-

Endpoints: The primary endpoint is the measurement of changes in airway resistance and lung function.

-

Quantitative Data on PAF Antagonists

The following table summarizes the inhibitory potency (IC50 values) of several key PAF antagonists from in vitro assays. Lower IC50 values indicate higher potency.

| Antagonist | Assay | Species | IC50 Value (µM) | Reference |

| BN 52021 (Ginkgolide B) | Neutrophil Elastase Release | Human | ~0.2 | |

| Ro 19-3704 | Neutrophil Elastase Release | Human | ~0.02 | |

| CV-3988 | Neutrophil Elastase Release | Human | ~0.1 | |

| Kadsurenone | Neutrophil Elastase Release | Human | ~0.3 | |

| Ginkgolide B | PAF-induced Platelet Aggregation | Rabbit | 0.273 (mmol/L) |

Note: Data is compiled from various sources and experimental conditions may differ.

Therapeutic Applications and Clinical Perspectives

The extensive preclinical research on PAF antagonists has highlighted their therapeutic potential in a wide range of diseases characterized by inflammation and abnormal platelet activity.

-

Asthma and Allergic Reactions: PAF is a key mediator of bronchoconstriction, mucus secretion, and airway inflammation. Antagonists have been investigated to mitigate these effects.

-

Sepsis and Shock: PAF is a critical mediator in the pathophysiology of septic shock. Antagonists like BN 52021 have been shown to protect animals from the lethal effects of endotoxin and have undergone clinical trials.

-

Cardiovascular Diseases: By inhibiting platelet aggregation, PAF antagonists may offer benefits in preventing thrombosis and managing conditions like myocardial infarction.

-

Inflammatory and Neurological Disorders: PAF is implicated in chronic inflammatory conditions like inflammatory bowel disease and in neurological disorders such as Alzheimer's disease and traumatic brain injury.

Despite promising preclinical data, the clinical development of PAF antagonists has faced challenges. While many compounds have demonstrated safety and tolerability in clinical trials, they have often failed to show significant efficacy. For instance, trials of antagonists like Modipafant, WEB 2086, and SR27417A in asthma did not yield positive results. Similarly, a trial of SR27417A in ulcerative colitis showed no evidence of efficacy.

Nevertheless, research continues, with a growing understanding of the complex role of the PAF signaling network. The development of dual-action antagonists, such as rupatadine (which targets both histamine and PAF receptors), represents a promising therapeutic strategy. Further research is needed to fully elucidate the potential of targeting the PAF pathway for the treatment of human diseases.

References

- 1. Platelet-activating factor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Platelet Activating Factor Inhibitors: Could a New Class of Potent Metal-Based Anti-Inflammatory Drugs Induce Anticancer Properties? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are Platelet-activating factor inhibitors and how do they work? [synapse.patsnap.com]

- 4. Forty Years Since the Structural Elucidation of Platelet-Activating Factor (PAF): Historical, Current, and Future Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Platelet-Activating Factor (PAF) in In Vitro Cell Culture

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the experimental protocols for studying the effects of Platelet-Activating Factor (PAF) in in vitro cell culture systems. PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and cancer.[1][2] Understanding its mechanism of action is crucial for drug development and therapeutic intervention.

I. Introduction

Platelet-Activating Factor (PAF) is a bioactive lipid mediator that exerts its effects by binding to a specific G-protein coupled receptor, the PAF receptor (PAFR).[1] This interaction triggers a cascade of intracellular signaling events that can influence cell proliferation, migration, apoptosis, and inflammation.[1][3] These protocols detail methods to assess the cellular responses to PAF stimulation in an in vitro setting.

II. PAF Signaling Pathway

PAF initiates its cellular effects by binding to the PAFR on the cell surface. This binding activates intracellular signaling cascades, primarily through G-proteins, leading to the activation of downstream effectors. Key pathways include the activation of phospholipase C (PLC), which generates inositol trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). Additionally, PAF can activate the MAPK/ERK pathway, which is implicated in cell growth, invasion, and metastasis in cancer cells.

Caption: PAF signaling cascade initiated by receptor binding.

III. Experimental Protocols

Successful in vitro studies begin with proper cell culture techniques. The choice of cell line will depend on the research question, as PAFR expression varies among cell types.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of complete culture medium. For other plate formats, adjust the cell number and medium volume accordingly.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

PAF Preparation: Prepare a stock solution of PAF in a suitable solvent (e.g., ethanol or DMSO). Further dilute the stock solution in serum-free medium to the desired final concentrations.

-

Cell Treatment: Remove the culture medium from the wells and replace it with the medium containing different concentrations of PAF. Include a vehicle control (medium with the solvent at the same concentration used for PAF dilution).

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) depending on the assay.

Cell viability assays are used to assess the effect of PAF on cell proliferation and cytotoxicity. The WST-1 assay is a colorimetric assay that measures the metabolic activity of viable cells.

Protocol:

-

Following the treatment period with PAF, add 10 µL of WST-1 reagent to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours at 37°C.

-

Gently shake the plate for 1 minute to ensure a homogenous distribution of the formazan dye.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control cells.

Caption: Workflow for a typical cell viability assay.

This assay is used to differentiate between viable, apoptotic, and necrotic cells following PAF treatment. Early in apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the membrane of live and early apoptotic cells, but stains necrotic and late apoptotic cells.

Protocol:

-

Seed cells in 6-well plates and treat with PAF as described in the general cell culture protocol.

-

After treatment, harvest the cells by trypsinization and collect the culture supernatant which may contain floating apoptotic cells.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Healthy cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both stains.

IV. Data Presentation

Quantitative data from the described assays should be presented in a clear and structured format to allow for easy comparison between different treatment conditions.

Table 1: Effect of PAF on Cell Viability

| PAF Concentration (nM) | Absorbance (450 nm) (Mean ± SD) | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |

| 1 | 1.18 ± 0.06 | 94.4 |

| 10 | 0.95 ± 0.05 | 76.0 |

| 100 | 0.63 ± 0.04 | 50.4 |

| 1000 | 0.31 ± 0.03 | 24.8 |

Table 2: Analysis of Apoptosis by Flow Cytometry

| PAF Concentration (nM) | Viable Cells (%) (Annexin V-/PI-) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) |

| 0 (Vehicle Control) | 95.2 ± 2.1 | 3.1 ± 0.5 | 1.7 ± 0.3 |

| 10 | 88.5 ± 3.4 | 8.2 ± 1.1 | 3.3 ± 0.6 |

| 100 | 65.7 ± 4.5 | 25.4 ± 2.8 | 8.9 ± 1.2 |

| 1000 | 30.1 ± 5.2 | 55.8 ± 4.7 | 14.1 ± 2.5 |

V. Gene Expression Analysis